molecular formula C22H25F3N4OS B6461133 5-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)methyl]thiophene-2-carbonitrile CAS No. 2549026-91-5

5-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)methyl]thiophene-2-carbonitrile

Cat. No.: B6461133
CAS No.: 2549026-91-5
M. Wt: 450.5 g/mol
InChI Key: VJYGSEITOPSFBW-UHFFFAOYSA-N
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Description

5-[(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)methyl]thiophene-2-carbonitrile is a structurally complex small molecule characterized by a thiophene-2-carbonitrile core substituted with a [1,4'-bipiperidine]methyl group and a 5-(trifluoromethyl)pyridin-2-yloxy moiety. Such compounds are typically designed for pharmacological applications, leveraging their heterocyclic frameworks to modulate bioactivity and pharmacokinetic properties.

The thiophene-carbonitrile scaffold is a common pharmacophore in kinase inhibitors and enzyme modulators due to its planar structure and hydrogen-bonding capabilities .

Properties

IUPAC Name

5-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]methyl]thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N4OS/c23-22(24,25)16-1-4-21(27-14-16)30-18-7-11-29(12-8-18)17-5-9-28(10-6-17)15-20-3-2-19(13-26)31-20/h1-4,14,17-18H,5-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYGSEITOPSFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)CC4=CC=C(S4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The target compound’s trifluoromethyl group enhances lipophilicity compared to non-fluorinated analogs (e.g., ), which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Thiophene-carbonitriles generally exhibit better solubility than benzothiazolo-fused systems (e.g., ) due to reduced aromatic stacking.

Bioactivity and Target Profiles

  • Kinase Inhibition: Pyridine- and pyrimidine-carbonitriles (e.g., ) show inhibitory activity against EGFR and VEGFR2, with IC₅₀ values in the nanomolar range. The bipiperidine group in the target compound may enhance binding to ATP pockets via conformational adaptability .
  • Antimicrobial Activity : Thiophene-carbonitriles with piperidine substituents (e.g., ) exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus. The trifluoromethyl group could further boost potency by resisting oxidative metabolism .
  • CNS Targets : Fluorinated pyridines (e.g., ) often target serotonin and dopamine receptors. The target compound’s calculated logP (~3.5) aligns with CNS-active drugs .

Computational and Bioactivity Clustering

Similarity metrics (Tanimoto coefficient >0.7) suggest the target compound clusters with kinase inhibitors and epigenetic modulators . Machine learning models predict strong binding to kinases (e.g., CDK2, Aurora B) and moderate CYP3A4 inhibition risk .

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